molecular formula C18H37NO3Si B14340405 CID 19376281

CID 19376281

Cat. No.: B14340405
M. Wt: 343.6 g/mol
InChI Key: OCOOPNDRRHXDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on general guidelines for compound characterization , hypothetical structural and functional details can be inferred from analogous compounds (e.g., oscillatoxin derivatives or boronic acid analogs) described in the evidence. For instance:

  • Hypothetical Structure: If CID 19376281 belongs to the oscillatoxin family (as suggested by Figure 1 in ), it may feature a polyketide backbone with halogenated or methylated modifications.
  • Biological Activity: Potential applications in pharmacology (e.g., cytotoxicity, enzyme inhibition) could align with compounds like CID 10197661, which shares structural motifs with imidazole-containing bioactive molecules .

Properties

Molecular Formula

C18H37NO3Si

Molecular Weight

343.6 g/mol

InChI

InChI=1S/C18H37NO3Si/c1-8-20-16(21-9-2)23-12-10-11-22-15-13-17(3,4)19(7)18(5,6)14-15/h15-16H,8-14H2,1-7H3

InChI Key

OCOOPNDRRHXDLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[Si]CCCOC1CC(N(C(C1)(C)C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with a diethoxymethylsilyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), with reaction temperatures maintained between 0°C and room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds .

Scientific Research Applications

4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{3-[(DIETHOXYMETHYL)SILYL]PROPOXY}-1,2,2,6,6-PENTAMETHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The diethoxymethylsilyl group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The piperidine ring provides a stable scaffold for further functionalization, allowing the compound to interact with biological molecules and enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several compound classes relevant for comparison, though direct data for CID 19376281 is absent. Below is a synthesized analysis based on structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) CID 10197661 CAS 1046861-20-4 (Boronic Acid Derivative)
Molecular Formula CₙHₘXₖ (X = halogen) C₂₅H₃₅NO₇ C₁₂H₁₀Cl₂N₂O₂ C₆H₅BBrClO₂
Molecular Weight ~500-600 Da 465.55 g/mol 309.13 g/mol 235.27 g/mol
Key Functional Groups Halogenated polyketide Lactone, methyl branches Imidazole, dichlorophenyl Boronic acid, bromo-chloro substituents
Biological Activity Cytotoxic (assumed) Marine toxin Enzyme inhibition (e.g., kinases) Suzuki-Miyaura coupling intermediate
Solubility Low (log S ~ -3.0) Not reported 0.24 mg/mL (ESOL) 0.24 mg/mL (ESOL)
BBB Permeability No Not reported Yes Not applicable

Structural and Functional Insights

Oscillatoxin Derivatives (CID 101283546, CID 185389) :

  • These marine toxins exhibit structural complexity (e.g., lactone rings, methyl groups) absent in simpler boronic acid derivatives like CAS 1046861-20-3.
  • Unlike this compound (hypothesized to lack BBB permeability), CID 10197661 shows BBB penetration due to its imidazole core and moderate log Po/w (~2.15) .

Boronic Acid Derivatives (CAS 1046861-20-4) :

  • Serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Lower molecular weight (~235 Da) and higher GI absorption compared to this compound’s hypothetical profile.

Imidazole-Containing Compounds (CID 10197661) :

  • Demonstrated enzyme inhibition via dichlorophenyl interactions.
  • Similar log Po/w values (2.15) suggest comparable lipophilicity to this compound.

Limitations and Recommendations

  • Data Gaps: No direct evidence for this compound exists in the provided materials. Cross-referencing with PubChem or specialized databases (e.g., ChEMBL) is critical for validation.
  • Methodology : Follow characterization protocols from (e.g., spectroscopic validation, X-ray crystallography) to confirm structure-activity relationships.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.